1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles, which is a part of the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Scientific Research Applications
Antimicrobial Agent Synthesis
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been used in synthesizing novel compounds with potential antimicrobial properties. These compounds show moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Development of Rufinamide and Analogues
This compound is pivotal in the development of Rufinamide, an antiepileptic drug, and its analogues. A novel method of synthesis for Rufinamide using solventless, metal-free catalysis has been explored, highlighting the compound's utility in pharmaceutical synthesis (Bonacorso et al., 2015).
Role in Triazole Derivative Synthesis
The compound has been used in the synthesis of various 1,2,3-triazole derivatives. These derivatives have been characterized and evaluated for their antimicrobial activity, demonstrating the compound's significance in creating bioactive molecules (Holla et al., 2005).
Application in Peptidomimetics and Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, derived from this compound, is useful in preparing peptidomimetics or biologically active compounds. Its utility extends to the synthesis of triazoles active as HSP90 inhibitors, demonstrating its relevance in drug development (Ferrini et al., 2015).
Versatility in Chemical Synthesis
The compound's derivatives have been utilized as a versatile building block for constructing fluorinated heterocycles analogous to Rufinamide. This underscores its potential in diverse chemical synthesis applications (Bonacorso et al., 2017).
Mechanism of Action
Target of Action
The primary target of CGP-47292 is the sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anti-epileptic drugs .
Mode of Action
CGP-47292 modulates the activity of sodium channels, specifically prolonging the inactive state of the channel . This modulation reduces the ability of neurons to rapidly fire, which is a common feature of seizures .
Biochemical Pathways
Its modulation of sodium channel activity suggests it may impact pathways involved in neuronal excitability and signal propagation .
Pharmacokinetics
Renal excretion is the predominant route of elimination for CGP-47292, accounting for 85% of the dose . At least 66% of the CGP-47292 dose is excreted as the acid metabolite . The pharmacokinetics of CGP-47292 suggest it has good bioavailability .
Result of Action
The molecular and cellular effects of CGP-47292’s action result in a reduction in seizure activity. By prolonging the inactive state of sodium channels, CGP-47292 decreases neuronal excitability, reducing the likelihood of seizure occurrence .
Safety and Hazards
The safety data sheet for 2,6-Difluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and taking off immediately all contaminated clothing and rinsing skin with water/shower .
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-11-8 | |
Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP-47292 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-47292 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid synthesized?
A: This compound is synthesized through a multi-step process. First, 2,6-difluorobenzylhalide (where the halogen can be chlorine, bromine, or iodine) reacts with azide to form 2-(azidomethyl)-1,3-difluorobenzene. This intermediate then reacts with methyl propiolate to produce this compound. []
Q2: Why is understanding the metabolism of Rufinamide important?
A: Understanding Rufinamide's metabolic pathway is crucial for assessing potential drug-drug interactions. Research indicates that human carboxylesterase 1 (hCE1) plays a primary role in Rufinamide hydrolysis. [] This finding is significant as co-administration with drugs that inhibit hCE1 could lead to increased Rufinamide levels in the body.
Q3: Can you explain the interaction between Rufinamide and Valproate?
A: Studies show that Valproate, another antiepileptic drug, and its metabolite Valproyl-CoA, inhibit hCE1 activity. [] This inhibition can reduce the hydrolysis of Rufinamide, potentially leading to elevated Rufinamide levels and altered therapeutic effects when the drugs are co-administered.
Q4: Does the hydrolysis product of Rufinamide, CGP 47292, interact with carboxylesterases?
A: Interestingly, research indicates that CGP 47292, the product of Rufinamide hydrolysis, does not significantly inhibit carboxylesterases. [] This suggests that CGP 47292 is unlikely to contribute to drug-drug interactions involving carboxylesterase activity.
Q5: Does the glucuronide form of CGP 47292 interact with human carboxylesterases?
A: Research indicates that CGP 47292-β-d-glucuronide, the glucuronide form of the Rufinamide hydrolysis product, does not significantly inhibit human carboxylesterases 1 (hCES1) and 2 (hCES2). [, ] This suggests that CGP 47292-β-d-glucuronide is unlikely to contribute to drug-drug interactions involving these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.